[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine
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Overview
Description
[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: is a complex organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a tetrahydropyrazinyl ring, which is further linked to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine typically involves multi-step organic reactions. One common method includes the trifluoromethylthiolation of aromatic compounds followed by subsequent reactions to introduce the hydrazine group. For instance, trifluoromethyl aryl sulfoxides can be synthesized by trifluoromethylthiolation of arenes using a modified Billard reagent and subsequent oxidation with hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the hydrazine moiety, to form corresponding amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine hydrate for nucleophilic addition, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include trifluoromethylsulfanyl-substituted sulfoxides, sulfones, and various hydrazine derivatives. These products can have significant applications in different fields of research.
Scientific Research Applications
[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various biological targets . The hydrazine moiety can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: can be compared with other similar compounds, such as:
Trifluoromethyl-substituted triazoles: These compounds also contain the trifluoromethyl group and have similar applications in pharmaceuticals and materials science.
Hydrazine derivatives: Compounds like hydralazine and other hydrazine-based molecules share similar redox properties and biological activities.
The uniqueness of This compound lies in its combined structural features, which provide a distinct set of chemical and biological properties that can be leveraged in various research applications.
Properties
Molecular Formula |
C5H9F3N4S |
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Molecular Weight |
214.21 g/mol |
IUPAC Name |
[3-(trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine |
InChI |
InChI=1S/C5H9F3N4S/c6-5(7,8)13-4-2-10-1-3(11-4)12-9/h4,10H,1-2,9H2,(H,11,12) |
InChI Key |
ALFULMJIESUBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(CN1)NN)SC(F)(F)F |
Origin of Product |
United States |
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